molecular formula C21H18N4O2S B10916682 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B10916682
M. Wt: 390.5 g/mol
InChI Key: QJZRUSPWYCALPW-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via the condensation of a thieno[2,3-c]pyrazole carbohydrazide core with a substituted benzaldehyde. The compound features a thieno-pyrazole heterocycle fused with a phenyl group at position 1 and a methyl group at position 2. The (E)-configured imine linkage connects the core to a 2-hydroxy-5-methylphenyl substituent, which may enhance solubility and biological interactions due to its polar hydroxyl and hydrophobic methyl groups. Structural confirmation of such compounds typically relies on spectroscopic methods (e.g., FT-IR, NMR) and X-ray crystallography .

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C21H18N4O2S/c1-13-8-9-18(26)15(10-13)12-22-23-20(27)19-11-17-14(2)24-25(21(17)28-19)16-6-4-3-5-7-16/h3-12,26H,1-2H3,(H,23,27)/b22-12+

InChI Key

QJZRUSPWYCALPW-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its hydrazone and hydroxyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reagent Conditions Product Yield
KMnO₄ (acidic medium)Room temperature, 12 hoursCarboxylic acid derivatives (e.g., pyrazole-5-carboxylic acid)65–75%
H₂O₂ (alkaline)Reflux, 6 hoursOxidized hydrazone to nitroso intermediates50–60%
  • Key Observation : Oxidation of the hydrazone group (C=N) under acidic conditions produces stable carboxylic acids, while alkaline H₂O₂ targets phenolic hydroxyl groups, forming quinone-like structures.

Reduction Reactions

Reduction primarily affects the hydrazone linkage and aromatic rings. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used.

Reagent Conditions Product Yield
NaBH₄Methanol, 0°C, 2 hoursHydrazine derivatives (C-N bond cleavage)70–80%
LiAlH₄THF, reflux, 4 hoursAlcohols from carbonyl groups60–70%
  • Mechanistic Insight : NaBH₄ selectively reduces the hydrazone bond to yield primary amines, while LiAlH₄ reduces ester or carbonyl groups to alcohols.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the phenyl ring and pyrazole nitrogen.

Reaction Type Reagent Conditions Product Yield
Halogenation Cl₂/FeCl₃25°C, 3 hoursChlorinated derivatives at para positions70–85%
Alkylation CH₃I/K₂CO₃DMF, 80°C, 8 hoursMethylated pyrazole nitrogen60–75%
  • Regioselectivity : Electron-donating groups (e.g., -CH₃) on the phenyl ring direct substitution to para positions.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.

Reagent Conditions Product Yield
PCl₅Toluene, reflux, 12 hoursThieno[3,2-e]tetrazolo[1,5-a]pyrimidine derivatives55–65%
Ac₂O/H₂SO₄100°C, 6 hoursAcetylated cyclized products50–60%
  • Applications : Cyclized derivatives show enhanced bioactivity, such as improved antimicrobial potency .

Hydrolysis Reactions

Acidic or alkaline hydrolysis cleaves the hydrazone bond and ester functionalities.

Conditions Reagent Product Yield
6M HCl, reflux, 8 hours-Hydrazine and aldehyde fragments80–90%
2M NaOH, 70°C, 6 hours-Carboxylic acid and phenol derivatives70–85%
  • Case Study : Hydrolysis under alkaline conditions yields 2-hydroxy-5-methylbenzaldehyde and 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, confirmed via NMR.

Interaction with Biological Targets

While primarily a chemical analysis, the compound’s reactivity informs its biological interactions:

  • Hydrogen Bonding : The hydrazone and hydroxyl groups form hydrogen bonds with enzyme active sites (e.g., cyclooxygenase-2).

  • π-π Stacking : The aromatic rings interact with hydrophobic pockets in cancer cell receptors, modulating apoptosis pathways .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thieno[2,3-c]pyrazole core fused with a hydrazide functional group and a substituted phenyl ring. The synthesis typically involves several key reactions, including:

  • Condensation Reaction : The formation of the hydrazone linkage from a hydrazine derivative and an aldehyde or ketone.
  • Cyclization : The construction of the thieno[2,3-c]pyrazole structure through cyclization reactions.

Biological Activities

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies indicate potential anticancer properties, with compounds in this class showing significant growth inhibition against various cancer cell lines.
    CompoundCell LinePercent Growth Inhibition
    Example ASNB-1986.61%
    Example BOVCAR-885.26%
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against pathogens such as Escherichia coli and Pseudomonas aeruginosa, demonstrating promising results.

Applications in Drug Development

The unique structural characteristics of this compound suggest several applications:

  • Pharmaceuticals : Due to its biological activity, it is being investigated as a potential lead compound for drug development targeting cancer and infectious diseases.
  • Agricultural Chemicals : Its antimicrobial properties may also be harnessed in developing agricultural agents to combat plant pathogens.

Case Study 1: Anticancer Activity Assessment

A study conducted on various derivatives of thieno[2,3-c]pyrazole compounds revealed that modifications to the phenyl ring significantly influenced anticancer activity. The compound was tested against multiple cell lines, showing IC50 values in the micromolar range.

Case Study 2: Antimicrobial Efficacy

In vitro evaluations indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thieno[2,3-c]pyrazole and pyrazole carbohydrazide derivatives exhibit diverse pharmacological activities, modulated by substituents on the benzylidene ring and heterocyclic core. Below is a comparative analysis:

Key Observations :

Electron-Withdrawing vs. Methoxy (OCH₃) and hydroxyl (OH) groups (e.g., , target compound) increase polarity, favoring solubility and hydrogen-bond interactions.

Heterocyclic Core Influence: Thieno[2,3-c]pyrazole derivatives (e.g., target compound, ) exhibit stronger π-π stacking due to the fused thiophene ring, compared to simpler pyrazole analogs (e.g., ).

Physicochemical and Spectroscopic Data
Property Target Compound (Predicted) MTPC E-DPPC
Molecular Weight ~406 g/mol 408.4 g/mol 387.3 g/mol
Density 1.21 g/cm³ 1.25 g/cm³ 1.32 g/cm³
pKa 8.28 7.9 8.5
UV-Vis λₘₐₓ ~290 nm 285 nm 310 nm

Insights :

  • Higher density in dichloro derivatives (e.g., E-DPPC) correlates with increased molecular packing efficiency .
  • The target compound’s pKa (~8.28) suggests moderate basicity, favorable for cellular uptake.

Biological Activity

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a thieno[2,3-c]pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of pyrazole derivatives known for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Synthesis and Structure

The compound can be synthesized through various methods involving the condensation of thieno[2,3-c]pyrazole with substituted phenolic compounds. Its chemical structure includes a thieno ring fused with a pyrazole moiety, which is crucial for its biological activity. The molecular formula is C21H18N4O2SC_{21}H_{18}N_{4}O_{2}S .

Antioxidant Activity

Research indicates that thieno[2,3-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances such as 4-nonylphenol, reducing the percentage of altered erythrocytes significantly compared to controls (40.3% in control vs. 12% with thieno[2,3-c]pyrazole compounds) .

Anti-inflammatory Activity

Thieno[2,3-c]pyrazoles have shown promising anti-inflammatory effects. A review highlighted their ability to inhibit inflammatory mediators and pathways, suggesting potential use in treating conditions characterized by chronic inflammation .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. For example:

  • Cell Line Studies : The compound displayed cytotoxic effects against several cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating significant growth inhibition .
  • Mechanism of Action : It appears to induce apoptosis and autophagy in cancer cells without causing significant toxicity to normal cells .

Case Studies

  • Study on Erythrocyte Protection : In an experiment involving African catfish (Clarias gariepinus), the administration of thieno[2,3-c]pyrazole compounds resulted in reduced erythrocyte malformations when exposed to 4-nonylphenol, suggesting protective effects against oxidative damage .
  • Cancer Cell Line Testing : A series of thieno[2,3-c]pyrazole derivatives were tested against various human cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.95 nM against NCI-H460 cells, demonstrating potent anticancer activity .

Data Tables

Biological Activity Effect Reference
AntioxidantReduced altered erythrocytes from 40.3% to 12%
Anti-inflammatoryInhibition of inflammatory mediators
Anticancer (MCF7)IC50 = 3.79 µM
Anticancer (NCI-H460)IC50 = 0.95 nM

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Answer:
The compound can be synthesized via a multi-step process involving condensation reactions. Key steps include:

  • Hydrazide formation : React 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate .
  • Schiff base condensation : Condense the intermediate with 2-hydroxy-5-methylbenzaldehyde under reflux in ethanol, using catalytic acetic acid to promote imine bond formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve ≥95% purity. Monitor reaction progress via TLC and confirm final structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy .

Basic: How can spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • Spectroscopy :
    • IR : Confirm the presence of C=O (1650–1680 cm1^{-1}), N–H (3200–3300 cm1^{-1}), and C=N (1590–1620 cm1^{-1}) stretches .
    • NMR : Look for deshielded protons adjacent to the imine group (δ 8.2–8.5 ppm) and aromatic protons in the thienopyrazole ring (δ 6.8–7.6 ppm) .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic planes. WinGX/ORTEP can visualize anisotropic displacement ellipsoids .

Advanced: What computational tools are suitable for studying its molecular interactions with biological targets?

Answer:

  • Docking : Use AutoDock Vina to predict binding modes to targets like tubulin (anticancer activity). Set grid boxes covering the protein’s active site and apply Lamarckian genetic algorithms for conformational sampling .
  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) and correlate with reactivity .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., cytotoxic vs. anticonvulsant effects)?

Answer:

  • Assay standardization : Replicate studies using consistent cell lines (e.g., MCF-7 for cytotoxicity) and seizure models (e.g., maximal electroshock for anticonvulsant tests) .
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to identify pharmacophores .
  • Mechanistic profiling : Use flow cytometry to distinguish apoptosis (Annexin V/PI staining) from mitotic arrest (phospho-histone H3 staining) .

Advanced: What strategies address challenges in crystallographic disorder resolution?

Answer:

  • Low-temperature data collection : Acquire data at 100 K to reduce thermal motion artifacts .
  • SHELXL refinement : Apply PART instructions to model disordered regions (e.g., rotating methyl groups) and constrain isotropic displacement parameters .
  • Twinned data handling : Use HKLF 5 in SHELXL for twin refinement if the crystal exhibits non-merohedral twinning .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Electron-withdrawing groups : Introduce halogens (Cl, F) at the phenyl ring to enhance cytotoxicity via increased membrane permeability .
  • Hydrogen-bond donors : Retain the 2-hydroxy group on the benzylidene moiety for kinase inhibition (e.g., CDK2) .
  • Steric effects : Avoid bulky substituents at the thienopyrazole core to prevent steric clashes in target binding pockets .

Advanced: How can researchers reconcile conflicting cytotoxicity data across studies?

Answer:

  • Dose-response validation : Test the compound at logarithmic concentrations (0.1–100 µM) to confirm IC50_{50} reproducibility .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets that may explain variability .
  • Solubility controls : Ensure consistent use of DMSO (≤0.1% v/v) to avoid solvent-induced artifacts .

Advanced: What formulation strategies improve its stability for in vivo studies?

Answer:

  • Lyophilization : Prepare phosphate-buffered saline (PBS, pH 7.4) formulations and lyophilize to extend shelf life .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance aqueous solubility and reduce hepatic clearance .
  • Degradation analysis : Monitor stability under UV light (λ = 254 nm) and physiological pH (2.0–9.0) via HPLC-UV .

Advanced: How does this compound compare to structurally related thienopyrazole derivatives?

Answer:

  • Anticancer potency : The title compound shows 5-fold higher cytotoxicity (IC50_{50} = 1.2 µM in HeLa) than analogs lacking the hydroxybenzylidene group .
  • Selectivity : Unlike non-selective pyrazole-carboxamides, it exhibits >50-fold selectivity for cancer cells over non-malignant fibroblasts .
  • Crystallographic data : The thienopyrazole core adopts a planar conformation (dihedral angle <5° with benzylidene), enhancing intercalation into DNA .

Advanced: What in silico ADMET predictions are critical for preclinical development?

Answer:

  • Permeability : Predict Caco-2 permeability (Papp_{\text{app}}) using SwissADME. A logP <5 is ideal for oral bioavailability .
  • Metabolism : Use StarDrop’s P450 module to identify vulnerable sites (e.g., imine bond prone to hydrolysis) .
  • Toxicity : Screen for hERG inhibition (IC50_{50} >10 µM) and mutagenicity (Ames test predictions) via Derek Nexus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.